2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one
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Description
2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one, commonly known as DBPAI, is an indenone-based compound that has been studied extensively due to its potential applications in the fields of scientific research, drug development, and biochemistry. DBPAI is a powerful inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of many drugs and other compounds.
Scientific Research Applications
Crystal Structure and Molecular Analysis
The crystal structure and molecular interactions of compounds similar to 2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one have been extensively studied. For instance, the molecular structure of the title compound, featuring bromophenyl and dimethoxyphenyl groups linked through a prop-2-en-1-one spacer, was analyzed. The study revealed the compound's almost planar structure and highlighted the significance of halogen bonding and intermolecular interactions in crystal packing (Escobar et al., 2012). Another study on a related compound showcased how specific bromination and transformations lead to different chemical structures, highlighting the versatility and potential for generating novel compounds with distinct properties (Sucrow et al., 1977).
Synthesis and Chemical Properties
Research has focused on synthesizing and characterizing derivatives of inden-1-one compounds, demonstrating their potential in creating novel chemical entities. One study discussed the facile synthesis and crystal structures of oligo(N-phenyl-m-aniline)s derivatives, indicating how modifications in molecular structure can affect redox properties and potentially the compound's reactivity and stability (Ito et al., 2002). This research underlines the broad applicability of these compounds in various chemical syntheses and the possibility of tailoring their properties for specific applications.
Potential for Material Science and Photophysics
The compound and its derivatives' unique molecular structures and properties suggest potential applications in material science and photophysics. Studies into the stabilization of certain molecular forms and the investigation into photolabile groups bonded to silica-gel beads, for instance, point towards applications in creating new materials with specific light-responsive properties (Matsumoto et al., 2009). These materials could be pivotal in developing advanced technologies, including sensors, actuators, and systems for controlled drug delivery.
Antioxidant Activity and Biological Implications
Further, the synthesis and evaluation of antioxidant activities of methoxy- and hydroxyl-substituted chalcones, including derivatives similar to the compound of interest, have been documented. These studies suggest that specific structural modifications can enhance antioxidant activity, indicating potential therapeutic or protective roles against oxidative stress (Sulpizio et al., 2016).
properties
IUPAC Name |
3-(4-bromoanilino)-2-(3,4-dimethoxyphenyl)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIVXCOKRAPPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one |
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